molecular formula C7H16Cl2F2N2 B6180698 {[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine dihydrochloride CAS No. 2613300-24-4

{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine dihydrochloride

Cat. No.: B6180698
CAS No.: 2613300-24-4
M. Wt: 237.1
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Description

{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine dihydrochloride is a chemical compound with the CAS number 2613300-24-4. It is a fluorinated derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine dihydrochloride typically involves the following steps:

  • Starting Material: : The synthesis begins with a suitable pyrrolidine derivative.

  • Fluorination: : The pyrrolidine ring is fluorinated at the 4,4-positions to introduce the difluoromethyl groups.

  • Methylation: : The fluorinated pyrrolidine is then methylated to introduce the dimethylamine group.

  • Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to control temperature, pressure, and reaction times.

Chemical Reactions Analysis

Types of Reactions

{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorinated positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation Products: : Various oxo derivatives depending on the specific oxidation conditions.

  • Reduction Products: : Reduced forms of the compound, which may have different physical and chemical properties.

  • Substitution Products: : Substituted derivatives where the fluorine atoms are replaced by other functional groups.

Scientific Research Applications

{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine dihydrochloride is used in various scientific research fields:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can bind to enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine dihydrochloride is unique due to its fluorinated structure, which imparts distinct chemical properties compared to non-fluorinated analogs. Similar compounds include:

  • Pyrrolidine: : The non-fluorinated parent compound.

  • Fluorinated Pyrrolidines: : Other pyrrolidine derivatives with different fluorination patterns.

  • Dimethylamine Derivatives: : Compounds with similar dimethylamine groups but different core structures.

These compounds differ in their reactivity, stability, and biological activity, making this compound a valuable tool in various applications.

Properties

CAS No.

2613300-24-4

Molecular Formula

C7H16Cl2F2N2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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